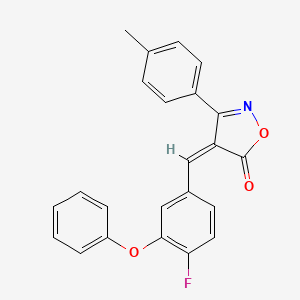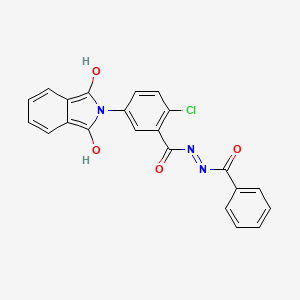![molecular formula C14H9ClN4O6 B11520143 N'-{[(2-chloro-4-nitrophenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B11520143.png)
N'-{[(2-chloro-4-nitrophenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO 2-CHLORO-4-NITROBENZOATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of nitro groups, an amino group, and a chlorobenzoate moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO 2-CHLORO-4-NITROBENZOATE typically involves the reaction of 4-nitroaniline with 2-chloro-4-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO 2-CHLORO-4-NITROBENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the chlorobenzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO 2-CHLORO-4-NITROBENZOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO 2-CHLORO-4-NITROBENZOATE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the amino and chlorobenzoate moieties can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, making the compound useful in biological and medical research.
Comparison with Similar Compounds
Similar Compounds
(Z)-[(4-nitrophenyl)methylidene]amino chloroformate: Contains similar functional groups but differs in the overall structure and reactivity.
2-amino-3,5-dibromopyridinium-2-chloro-4-nitrobenzoate: Another compound with a chlorobenzoate moiety, but with different substituents and properties.
Uniqueness
(Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO 2-CHLORO-4-NITROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
Molecular Formula |
C14H9ClN4O6 |
|---|---|
Molecular Weight |
364.70 g/mol |
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-chloro-4-nitrobenzoate |
InChI |
InChI=1S/C14H9ClN4O6/c15-12-7-10(19(23)24)5-6-11(12)14(20)25-17-13(16)8-1-3-9(4-2-8)18(21)22/h1-7H,(H2,16,17) |
InChI Key |
ONJLVMSVUZGMTD-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)/N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)naphthalene-1-carboxamide](/img/structure/B11520070.png)
methanone](/img/structure/B11520072.png)
![1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-phenoxypropan-2-yl 4-methylbenzoate](/img/structure/B11520077.png)
![N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide](/img/structure/B11520084.png)
![3-[4-(4'-nitrobiphenyl-4-yl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B11520089.png)

![2-({2-[(Dimethylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11520095.png)
![2-methylpropyl 2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate](/img/structure/B11520102.png)
![3-[(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B11520118.png)
![2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11520120.png)
![2-[(2E)-2-{1-[(E)-(4-chlorophenyl)diazenyl]ethylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B11520124.png)

![1-{2-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-4-nitrophenyl}piperidine-4-carboxamide](/img/structure/B11520132.png)

